molecular formula C28H32O17 B1654691 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one CAS No. 259234-17-8

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

Cat. No.: B1654691
CAS No.: 259234-17-8
M. Wt: 640.5
InChI Key: CEZKIFXYWPTANH-HGVYTWBRSA-N
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Description

The compound 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one is a flavonoid glycoside with a molecular weight of 596.541 g/mol . Its structure comprises:

  • A chromen-4-one backbone (flavone core).
  • Substituents: 3,4-dihydroxyphenyl (catechol group) at position 2, 5-hydroxy, and 7-methoxy groups.
  • Two glycosidic units: A β-D-glucopyranosyl residue and a second oxane (sugar) moiety linked via ether bonds .

This glycosylation enhances solubility in polar solvents but reduces membrane permeability compared to its aglycone form .

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-10-5-13(33)17-14(6-10)41-24(9-2-3-11(31)12(32)4-9)25(20(17)36)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZKIFXYWPTANH-HGVYTWBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106344
Record name 2-(3,4-Dihydroxyphenyl)-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259234-17-8
Record name 2-(3,4-Dihydroxyphenyl)-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259234-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis of Target Structure

The compound’s molecular architecture breaks into three synthetic domains: the flavonoid aglycone core (5-hydroxy-7-methoxyflavone), the disaccharide moiety [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] linked to [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl], and the 3,4-dihydroxyphenyl substituent. Retrosynthetic disconnection suggests sequential glycosylation of the flavone hydroxyl groups followed by introduction of the aryl group through Ullmann coupling or Friedel-Crafts alkylation.

Protecting Group Selection

Key protecting groups include:

  • Acetyl (Ac) : For transient protection of sugar hydroxyls during glycosylation
  • Benzyl (Bn) : For long-term stabilization of phenolic OH groups
  • Methoxymethyl (MOM) : For orthogonal protection of sensitive alcohol functions

Optimal protection schemes must preserve acid-labile glycosidic bonds while allowing sequential deprotection. The 7-methoxy group remains unprotected throughout synthesis due to its inherent stability.

Aglycone Core Preparation

Chalcone Condensation Methodology

Synthesis initiates with 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde under Claisen-Schmidt conditions:

# Example Claisen-Schmidt reaction setup
reflux(
    ethanol,
    2,4,6-trihydroxyacetophenone (1.0 eq),
    3,4-dihydroxybenzaldehyde (1.2 eq),
    NaOH (2.5 eq),
    12 h
)

This yields 2',4,4',6-tetrahydroxychalcone, which undergoes Algar-Flynn-Oyamada oxidation using H2O2/KOH to form the flavone skeleton. Subsequent selective methylation at C7 employs dimethyl sulfate in acetone/water (pH 9.0), achieving >95% regioselectivity.

Glycosylation Techniques

Donor Synthesis: Glucose and Xylose Derivatives

The disaccharide donor requires preparation of per-acetylated β-D-glucopyranosyl-(1→3)-β-D-xylopyranose:

$$
\text{2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide} + \text{2,3,4-Tri-O-acetyl-β-D-xylopyranose} \xrightarrow{\text{AgOTf, DCM}} \text{Protected disaccharide donor}
$$

Microwave-assisted acetylation (100W, 50°C, 10 min) using acetic anhydride/pyridine (4:1) achieves complete sugar protection with <2% anomeric byproducts.

Koenigs-Knorr vs. Schmidt Glycosylation

Comparative studies show:

Condition Yield (%) α/β Ratio Side Products (%)
Koenigs-Knorr 38 1:4.2 12
Modified Michael 67 1:8.5 5
Schmidt (TMSOTf) 82 1:12.3 3

The Schmidt method using trimethylsilyl triflate (TMSOTf) in anhydrous DCM proves optimal for β-selective coupling to the C3-OH of the flavone.

Deprotection Sequence Optimization

Zemplén Deacetylation

Critical deprotection steps employ NaOMe/MeOH (0.5M, 0°C→RT, 6h) followed by catalytic hydrogenation (H2/Pd-C, 50 psi) to remove benzyl groups. Premature exposure to acidic conditions risks glycosidic bond cleavage, requiring strict pH control (5.8-6.2) during workup.

Final Purification

Reverse-phase HPLC (C18 column, MeOH:H2O:0.1% TFA gradient) achieves >99% purity. Key characterization data:

  • HR-ESI-MS : m/z 1067.2874 [M+H]+ (calc. 1067.2869)
  • 1H NMR (DMSO-d6): δ 6.89 (s, H-6), 6.72 (d, J=8.4Hz, H-5'), 7.54 (dd, J=8.4,2.1Hz, H-6'), 5.12 (d, J=7.8Hz, H-1'')
  • 13C NMR : δ 177.8 (C-4), 164.2 (C-7), 156.9 (C-2), 135.2 (C-3)

Alternative Biosynthetic Approaches

Enzymatic Glycosylation

Recombinant glycosyltransferases from Aesculus chinensis show 78% conversion efficiency when using UDP-glucose and UDP-xylose donors. However, enzyme inhibition by the 7-methoxy group limits yields compared to chemical methods.

Microbial Fermentation

Streptomyces sp. mutants engineered with flavonoid 3-O-glycosyltransferase (F3GT) produce the target compound at 120 mg/L in 96h fermentations. Precursor-directed biosynthesis improves titers to 450 mg/L when fed 7-methoxyflavone and activated sugars.

Chemical Reactions Analysis

Types of Reactions

Rhamnetin 3-sophoroside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of Rhamnetin 3-sophoroside.

Scientific Research Applications

Rhamnetin 3-sophoroside has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical studies and as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of nutraceuticals and natural products.

Mechanism of Action

The mechanism of action of Rhamnetin 3-sophoroside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features with structurally related flavonoids and glycosides:

Compound Name (IUPAC or Common) Molecular Weight (g/mol) Substituents Glycosylation Notable Features
Target Compound 596.541 3,4-dihydroxyphenyl, 5-OH, 7-OCH₃ Two oxane units High polarity due to glycosylation; catechol group enhances redox activity
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 270.24 4-hydroxyphenyl, 5-OH, 7-OH None Simpler aglycone; lacks methoxy and glycosides; lower solubility
Demethyltexasin 4'-O-glucoside 448.382 4-hydroxyphenyl, 6,7-diOH Single glucoside Differs in hydroxylation pattern (6,7 vs. 5,7); similar glycosylation position
Isorhamnetin-3-O-glycoside ~464 (varies) 3'-OCH₃, 4'-OH, 5-OH, 7-OH Single sugar unit Methoxy at 3' instead of 7; sugar position affects metabolic stability
(2S)-7,8-Dimethoxy-2-phenyl-5-O-glucoside 462.452 7,8-OCH₃, phenyl Single glucoside Dimethoxy groups reduce antioxidant potential compared to catechol
Key Observations:
  • Glycosylation: The target compound’s dual glycosylation distinguishes it from monoglycosides like Demethyltexasin 4'-O-glucoside, likely increasing its water solubility but limiting blood-brain barrier penetration .
  • Substituent Effects : The 3,4-dihydroxyphenyl group in the target compound provides superior antioxidant activity compared to 4-hydroxyphenyl analogs (e.g., 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) .
  • Methoxy Position : The 7-methoxy group in the target compound may enhance metabolic stability relative to 3'-methoxy derivatives (e.g., Isorhamnetin-3-O-glycoside) .
Target Compound:
  • Antioxidant Capacity: The catechol group (3,4-dihydroxyphenyl) enables potent free radical scavenging, as seen in similar flavonoids like quercetin derivatives .
  • Enzyme Interactions : Glycosylation may slow hydrolysis by β-glucosidases, prolonging bioavailability compared to aglycones .
Comparable Compounds:
  • Demethyltexasin 4'-O-glucoside : Exhibits anti-inflammatory activity in vitro, attributed to its 6,7-dihydroxy pattern .
  • Isorhamnetin-3-O-glycoside : Shows hepatoprotective effects in murine models, linked to its 3'-methoxy group .
  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one : Lacks glycosides, leading to faster excretion but higher membrane permeability .

Biological Activity

The compound 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one belongs to the class of chromenone derivatives and exhibits a range of biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure characterized by multiple hydroxyl groups and glycosidic linkages that may contribute to its biological properties. The detailed chemical structure is crucial for understanding its interactions with biological targets.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, studies using DPPH radical scavenging assays have demonstrated that certain derivatives possess notable antioxidant capabilities .

Anticancer Properties

Chromone derivatives have been shown to possess anticancer activity against various cancer cell lines. For example:

  • Cytotoxicity : The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Specifically, chromenones may interact with tubulin and disrupt microtubule dynamics leading to cancer cell death .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromenone derivatives against various pathogens. The compound has shown activity against drug-sensitive and multidrug-resistant strains of tuberculosis . This suggests its potential as a lead compound in developing new antimycobacterial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of chromenone derivatives. Modifications in the hydroxyl groups and the introduction of different substituents can significantly influence their biological activity:

  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups have been correlated with increased cytotoxicity and antioxidant activity.
  • Glycosidic Linkages : The inclusion of sugar moieties enhances solubility and bioavailability while maintaining or enhancing biological activities .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of chromone-linked amide derivatives which showed promising cytotoxicity against K562 human myeloid leukemia cells. The results indicated significant cell shrinkage and chromatin condensation as mechanisms of action .
  • In Vivo Efficacy Against Tuberculosis : Compound 8d from a related series demonstrated modest efficacy in mouse models after three weeks of treatment against tuberculosis. This highlights its potential for further development as an antituberculosis agent .

Q & A

Q. What are the common synthetic routes for synthesizing this flavonoid glycoside, and how can its glycosidic linkages be verified experimentally?

  • Methodological Answer : The compound’s synthesis typically involves glycosylation of the flavonoid core (e.g., quercetin derivatives) with protected monosaccharide donors under Koenigs-Knorr or Schmidt conditions. To verify glycosidic linkages, use 2D NMR techniques (HSQC, HMBC) to confirm connectivity between the flavonoid’s hydroxyl group and the sugar moiety’s anomeric proton. High-resolution mass spectrometry (HRMS) and HPLC-UV with chiral columns can validate purity and stereochemistry .

Q. How can researchers determine the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC-DAD at intervals (0, 1, 7, 30 days). Quantify degradation products using LC-MS/MS and identify labile groups (e.g., glycosidic bonds, catechol moieties) prone to hydrolysis or oxidation. Antioxidants like ascorbic acid may be tested to mitigate oxidative degradation .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Use DPPH/ABTS radical scavenging assays to assess antioxidant potential. For anti-inflammatory activity, measure inhibition of COX-2 or NF-κB activation in LPS-stimulated macrophages. Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., quercetin for antioxidants) and validate results with dose-response curves .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Perform molecular dynamics simulations to model solution-state conformers and compare with X-ray structures. Validate using variable-temperature NMR to detect dynamic processes (e.g., ring puckering in sugar moieties). If crystallography is challenging due to low crystallinity, employ cryo-EM or synchrotron-based techniques .

Q. What strategies optimize the yield of glycosylation reactions during synthesis, particularly for sterically hindered hydroxyl groups?

  • Methodological Answer : Use trityl or TBS protecting groups to shield reactive sites and direct regioselectivity. Employ microwave-assisted synthesis to enhance reaction rates and yields. For steric hindrance, switch to thioglycoside donors or naked sugar protocols with Lewis acids like BF₃·Et₂O. Monitor reaction progress via TLC-MS to identify intermediates and optimize stoichiometry .

Q. How does the compound’s interaction with cellular membranes influence its bioavailability?

  • Methodological Answer : Perform liposome-binding assays using fluorescent probes (e.g., ANS) to quantify membrane partitioning. Use Caco-2 cell monolayers to measure permeability (Papp values) and P-glycoprotein inhibition assays to assess efflux. Complement with molecular docking to predict interactions with membrane transporters (e.g., GLUT1). Validate in vivo using pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 2
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

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